
Butyl cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl cyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C11H18O2. It is an ester derived from cyclohexene and butanol, characterized by a cyclohexene ring bonded to a carboxylate group and a butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl cyclohex-1-ene-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-1-ene-1-carboxylic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohex-1-ene-1-carboxylic acid or cyclohexanone.
Reduction: Butyl cyclohex-1-ene-1-carbinol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Butyl cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters and derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of butyl cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of cyclohex-1-ene-1-carboxylic acid and butanol. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-1-ene-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Cyclohexane carboxylate: Lacks the double bond in the cyclohexene ring.
Cyclohex-1-ene-1-carboxylic acid: The acid form of the ester
Uniqueness
Butyl cyclohex-1-ene-1-carboxylate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its butyl group provides different solubility and reactivity characteristics compared to similar compounds with shorter or longer alkyl chains .
Properties
CAS No. |
110134-19-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
butyl cyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h7H,2-6,8-9H2,1H3 |
InChI Key |
DZBUWHDLTRVZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


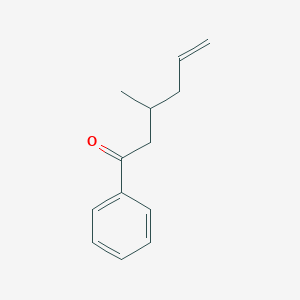
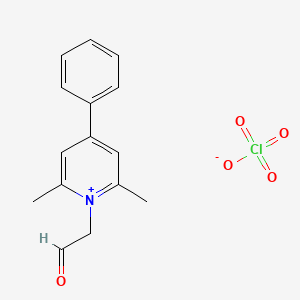

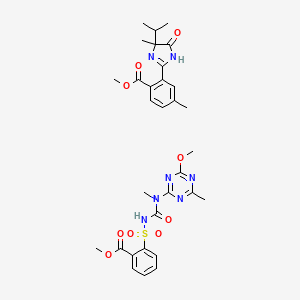
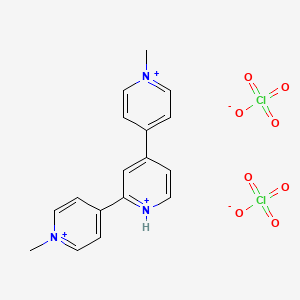
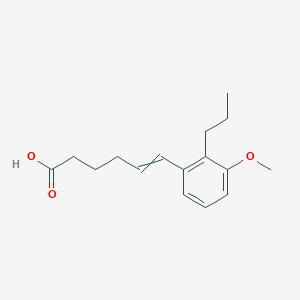

![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
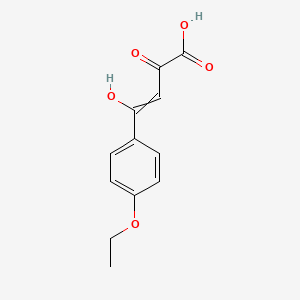

![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
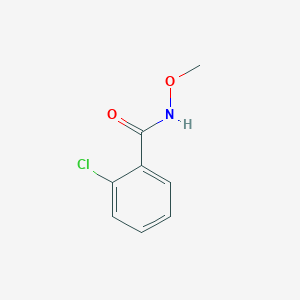
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
